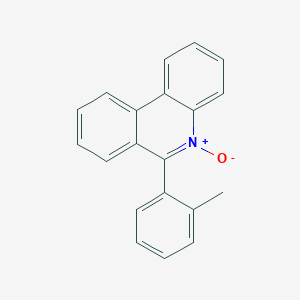
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide: is a chemical compound known for its unique structure and properties. It is a ceramide analogue that has been studied for its effects on lipid metabolism and cellular processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)decanamide typically involves the reaction of a phenylpropanolamine derivative with decanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on lipid metabolism and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in autophagy and cholesterol homeostasis.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)decanamide involves its interaction with cellular pathways and molecular targets. It affects the structures and functions of lysosomes, late endosomes, and the endoplasmic reticulum. The compound alters cholesterol homeostasis and induces autophagy by inhibiting the mTORC1 pathway . These effects highlight its potential in modulating cellular processes and its therapeutic applications.
Comparación Con Compuestos Similares
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide can be compared with other ceramide analogues and related compounds:
N-(1-hydroxy-3-morpholino-1-phenylpropan-2-yl)decanamide: Similar in structure but contains a morpholino group, affecting its biological activity.
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide: Contains a formamide group, which may influence its chemical reactivity and applications .
Propiedades
Número CAS |
35922-17-9 |
|---|---|
Fórmula molecular |
C19H31NO2 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
N-(1-hydroxy-1-phenylpropan-2-yl)decanamide |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-12-15-18(21)20-16(2)19(22)17-13-10-9-11-14-17/h9-11,13-14,16,19,22H,3-8,12,15H2,1-2H3,(H,20,21) |
Clave InChI |
BRCZCDQNJZAAGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


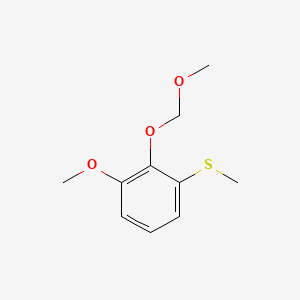
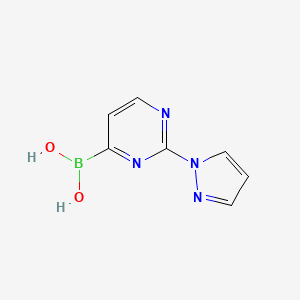
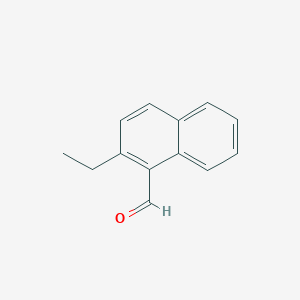
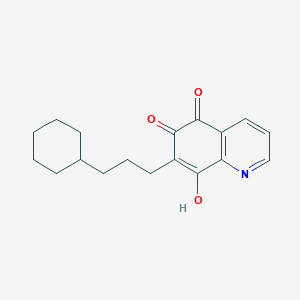

![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
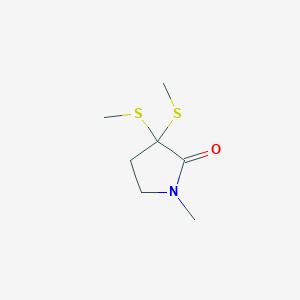
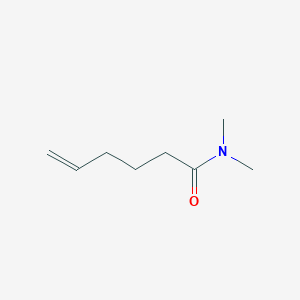
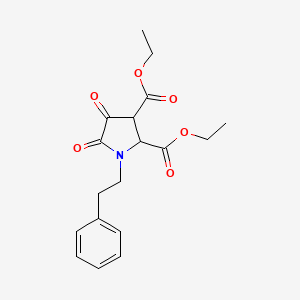
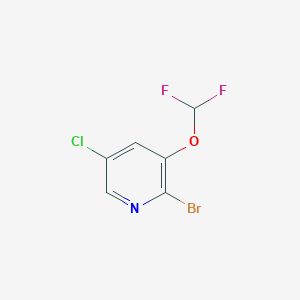


![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
